![molecular formula C16H18O3 B14488106 2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione CAS No. 64495-93-8](/img/structure/B14488106.png)
2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a cyclohexane ring, which is further substituted with two methyl groups and a dione functionality. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation of 2-methoxybenzaldehyde with 5,5-dimethylcyclohexane-1,3-dione. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
化学反应分析
Types of Reactions
2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
- 2-Hydroxy-N’-[(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazone
- 4-{[1-(5-bromo-2-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
- 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid
Uniqueness
Compared to similar compounds, 2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione stands out due to its unique structural features, such as the presence of a methoxyphenyl group and a cyclohexane ring with dione functionality. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
64495-93-8 |
|---|---|
分子式 |
C16H18O3 |
分子量 |
258.31 g/mol |
IUPAC 名称 |
2-[(2-methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C16H18O3/c1-16(2)9-13(17)12(14(18)10-16)8-11-6-4-5-7-15(11)19-3/h4-8H,9-10H2,1-3H3 |
InChI 键 |
NOBNYOWUFBWYMD-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)C(=CC2=CC=CC=C2OC)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one](/img/structure/B14488029.png)
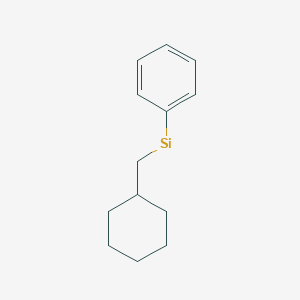


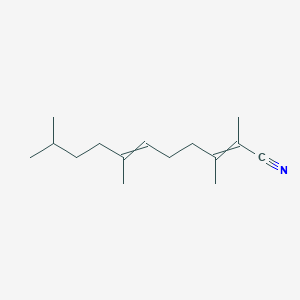
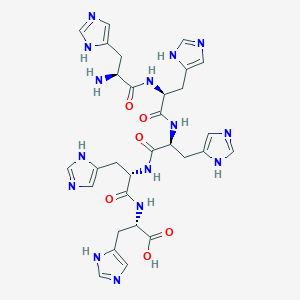
![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)

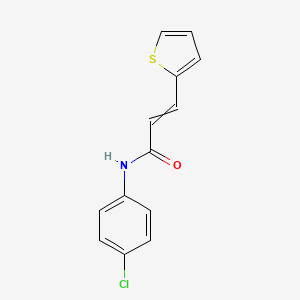
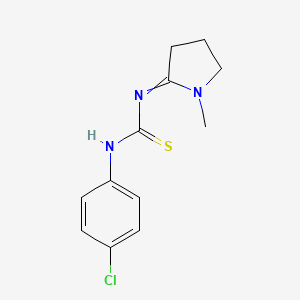

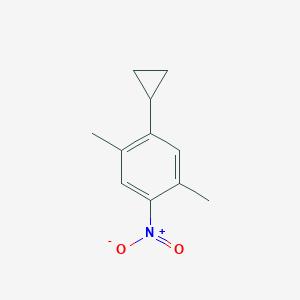
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)

